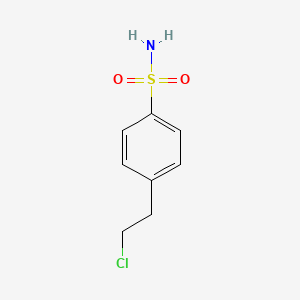

4-(2-Chloroethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 | |

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-85-8 | |

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Chloroethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)benzenesulfonamide is a significant organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a sulfonamide moiety, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and analytical characterization.

Core Molecular Attributes

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 5378-85-8 | AiFChem[1] |

| Molecular Formula | C₈H₁₀ClNO₂S | AiFChem[1] |

| Molecular Weight | 219.69 g/mol | AiFChem[1] |

Physical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and use in various applications.

Table 2: Physical Characteristics

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Boiling Point | 387 °C at 760 mmHg | ChemWhat[2] |

| Density | 1.351 g/cm³ | ChemWhat[2] |

| Flash Point | 187.9 °C | ChemWhat[2] |

| Solubility | Soluble in chloroform. | ChemicalBook[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the sulfonamide and the chloroethyl moieties.

1. Sulfonamide Group Reactivity:

The sulfonamide group (-SO₂NH₂) is a key feature of this molecule. The nitrogen atom is nucleophilic, and the sulfonyl group can activate the benzene ring towards certain reactions. The acidic nature of the N-H protons allows for deprotonation under basic conditions, forming a sulfonamidate anion which can participate in various reactions.

2. Chloroethyl Group Reactivity:

The 2-chloroethyl group (-CH₂CH₂Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Nucleophilic Substitution: The carbon atom attached to the chlorine is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This reaction is fundamental for incorporating the 4-sulfamoylphenethyl moiety into larger molecules.

Caption: Generalized nucleophilic substitution at the chloroethyl group.

3. Stability and Storage:

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Thermal decomposition may produce toxic fumes, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[5]

Synthesis and Purification

While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related compounds like 4-(2-aminoethyl)benzenesulfonamide.[2][6] The synthesis likely involves the chlorosulfonation of 2-phenylethanol or a related precursor, followed by amination.

Proposed Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Amination of a Sulfonyl Chloride

This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

-

Dissolution: Dissolve 4-(2-chloroethyl)benzene-1-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Ammonia Addition: Slowly add a solution of aqueous ammonia or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Definitive spectral data for this compound is not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will likely appear as two doublets in the range of δ 7.5-8.0 ppm due to the para-substitution pattern. The methylene protons of the chloroethyl group will appear as two triplets, with the protons adjacent to the chlorine being more downfield (around δ 3.7 ppm) than those adjacent to the aromatic ring (around δ 3.0 ppm). The protons on the sulfonamide nitrogen will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the sulfonyl group being the most deshielded. The two carbons of the chloroethyl group will also be readily identifiable.

2. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibrations will be observed around 3300-3200 cm⁻¹. C-Cl stretching will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

3. Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns will likely involve the loss of the chloroethyl group and cleavage of the sulfonamide bond.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[7]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. While some experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a solid foundation based on available information and established chemical principles. It is recommended that researchers perform their own analytical characterization to confirm the identity and purity of this compound before use in sensitive applications.

References

-

Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ChemWhat. (n.d.). 4-(2-CHLORO-ETHYL)BENZENESULFONAMIDE CAS#: 5378-85-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.

-

CAS Common Chemistry. (n.d.). 4-[Bis(2-chloroethyl)amino]benzenesulfonamide. Retrieved from [Link]

-

PubMed. (n.d.). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link]

-

MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. 5378-85-8 | this compound - AiFChem [aifchem.com]

- 2. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 3. 42137-88-2|N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Key reactive sites on the 4-(2-Chloroethyl)benzenesulfonamide molecule

An In-Depth Technical Guide to the Key Reactive Sites of 4-(2-Chloroethyl)benzenesulfonamide

Introduction

Overview of this compound: Structure and Significance

This compound is a bifunctional organic molecule featuring a primary sulfonamide group and a reactive chloroethyl side chain attached to a benzene ring in a para substitution pattern. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a nucleophilic center (the sulfonamide nitrogen) and an electrophilic center (the carbon bearing the chlorine atom) within the same molecule gives rise to a rich and interesting chemistry.

Importance in Drug Discovery and Organic Synthesis

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to bind effectively to enzyme active sites. The chloroethyl group, on the other hand, is a common alkylating agent that can be used to introduce the benzenesulfonamide scaffold into larger molecules through nucleophilic substitution reactions. This makes this compound a valuable building block for the synthesis of novel drug candidates.

Scope of the Guide

This technical guide provides a comprehensive analysis of the key reactive sites of the this compound molecule. It is intended for researchers, scientists, and drug development professionals who wish to understand and exploit the reactivity of this compound in their synthetic endeavors. The guide will delve into the reactivity of the chloroethyl moiety, the sulfonamide group, and the benzene ring, providing detailed mechanistic explanations, experimental protocols, and insights into chemoselectivity.

Molecular Structure and Electronic Properties

Key Functional Groups: The Sulfonamide and the Chloroethyl Moiety

The reactivity of this compound is dictated by the interplay of its three main components:

-

The Benzenesulfonamide Group: This group consists of a benzene ring attached to a sulfonyl group (-SO2-), which in turn is bonded to a nitrogen atom (-NH2). The sulfonyl group is strongly electron-withdrawing, which has a significant impact on the properties of both the benzene ring and the sulfonamide nitrogen.

-

The Chloroethyl Group: This is a primary alkyl chloride (-CH2CH2Cl) attached to the benzene ring at the para position relative to the sulfonamide group. The carbon-chlorine bond is polarized, making the carbon atom attached to the chlorine electrophilic.[2]

-

The Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, and its reactivity is influenced by the electron-withdrawing nature of the 4-substituent.

Electronic Effects: Inductive and Resonance Contributions

The powerful electron-withdrawing nature of the sulfonyl group (-SO2-) is a key factor governing the molecule's reactivity. This is due to both a strong inductive effect (due to the high electronegativity of the oxygen and sulfur atoms) and a resonance effect where the sulfur atom can expand its octet to accommodate more than eight valence electrons. This electron withdrawal deactivates the benzene ring towards electrophilic attack and increases the acidity of the sulfonamide N-H proton.

The chloroethyl group also has an inductive electron-withdrawing effect, though it is weaker than that of the sulfonyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3]

The Chloroethyl Moiety: A Primary Site for Nucleophilic Attack

The most common and synthetically useful reactions of this compound involve the chloroethyl side chain. The carbon atom bonded to the chlorine is electrophilic and readily undergoes nucleophilic substitution and elimination reactions.

The Electrophilic Carbon-Chlorine Bond

The significant difference in electronegativity between carbon and chlorine creates a polar covalent bond (C-Cl), with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the carbon atom an excellent target for nucleophiles.

Nucleophilic Substitution Reactions (SN2)

Being a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to inversion of stereochemistry (though this is not observable in this achiral molecule) and displacement of the chloride ion.[4]

The SN2 mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the electrophilic carbon can significantly slow down or prevent SN2 reactions; however, as a primary alkyl halide, this compound is relatively unhindered.

A wide variety of primary and secondary amines can be used as nucleophiles to displace the chloride, forming new carbon-nitrogen bonds. This is a highly valuable transformation for the synthesis of compounds with potential biological activity.

Detailed Experimental Protocol 1: Reaction with a Secondary Amine (e.g., Diethylamine)

Objective: To synthesize N,N-diethyl-2-(4-sulfamoylphenyl)ethanamine.

Materials:

-

This compound

-

Diethylamine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Add diethylamine (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Table 1: Reaction of this compound with Various Amines

| Nucleophile | Product | Typical Conditions | Estimated Yield |

| Ammonia | 4-(2-Aminoethyl)benzenesulfonamide | Ethanolic ammonia, sealed tube, 100 °C | 70-80% |

| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)benzenesulfonamide | K2CO3, CH3CN, reflux | 85-95% |

| Aniline | 4-(2-(Phenylamino)ethyl)benzenesulfonamide | NaH, DMF, 60 °C | 60-70% |

| Morpholine | 4-(2-Morpholinoethyl)benzenesulfonamide | K2CO3, CH3CN, reflux | 90-98% |

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form 4-vinylbenzenesulfonamide. The E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, while the C-Cl bond breaks and a new π-bond is formed.

For the E2 reaction to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. Since there is only one possible elimination product, regioselectivity (Zaitsev's vs. Hofmann's rule) is not a concern here.

The resulting 4-vinylbenzenesulfonamide is a valuable monomer for the synthesis of functional polymers and can also serve as a Michael acceptor in conjugate addition reactions.

Detailed Experimental Protocol 2: Base-Mediated Elimination

Objective: To synthesize 4-vinylbenzenesulfonamide.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Influence of Base and Solvent on Elimination Yield

| Base | Solvent | Temperature (°C) | Estimated Yield of 4-Vinylbenzenesulfonamide |

| t-BuOK | THF | 25 | 80-90% |

| DBU | CH3CN | 80 | 70-80% |

| NaOH | H2O/THF | 60 | 40-50% (competes with SN2) |

| NaOEt | EtOH | 78 | 50-60% (competes with SN2) |

The Sulfonamide Moiety: A Site of Acidity and Potential Nucleophilicity

The sulfonamide group is another key reactive site in the molecule, primarily due to the acidity of the N-H protons.

Acidity of the Sulfonamide N-H Proton

The strong electron-withdrawing effect of the adjacent sulfonyl group makes the hydrogen atoms on the sulfonamide nitrogen significantly acidic (pKa ≈ 10). This means that in the presence of a suitable base, the sulfonamide can be deprotonated to form a resonance-stabilized sulfonamidate anion.

The Sulfonamidate Anion as a Nucleophile

The resulting sulfonamidate anion is a soft nucleophile and can participate in various reactions, such as N-alkylation and N-arylation.

The deprotonated sulfonamide can react with electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst) to form N-substituted sulfonamides.

An interesting possibility is the intramolecular reaction of the sulfonamidate anion with the electrophilic chloroethyl side chain. This would lead to the formation of a six-membered cyclic sulfonamide (a sultam). While this reaction is sterically feasible (Baldwin's rules for a 6-endo-tet cyclization are favorable), it would require specific reaction conditions to promote the intramolecular pathway over intermolecular reactions.

Caption: Hypothetical intramolecular cyclization pathway.

The Benzene Ring: Aromatic Reactivity

Influence of the 4-(2-Chloroethyl)sulfonyl Group on Aromatic Reactivity

The 4-(2-chloroethyl)sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (SEAr). The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[5]

Electrophilic Aromatic Substitution (SEAr)

The deactivating effect of the sulfonyl group is most pronounced at the ortho and para positions due to resonance destabilization of the sigma complex intermediate. As a result, electrophilic attack occurs preferentially at the meta position.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions and would be expected to yield the meta-substituted product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not feasible as the ring is not sufficiently electron-deficient and lacks a good leaving group directly attached to it.

Interplay of Reactive Sites and Chemoselectivity

The presence of multiple reactive sites in this compound raises the issue of chemoselectivity. By carefully choosing the reaction conditions (reagents, solvent, temperature), it is possible to selectively target one reactive site over the others.

-

Nucleophilic Substitution vs. Elimination: The choice between SN2 and E2 at the chloroethyl group can be controlled by the nature of the base/nucleophile. Small, strong nucleophiles favor SN2, while bulky, strong bases favor E2.

-

Reactivity of the Sulfonamide: The sulfonamide N-H is generally unreactive towards nucleophiles but can be deprotonated with a strong base to become nucleophilic.

Summary of Key Reactive Sites and Their Synthetic Utility

Caption: Summary of reactive sites and transformations.

Table 3: Overview of Key Reactions and their Synthetic Applications

| Reactive Site | Reaction Type | Reagents | Product Type | Synthetic Applications |

| Chloroethyl | SN2 | Amines, alkoxides, thiolates | Substituted ethylbenzenesulfonamides | Synthesis of drug candidates, functional materials |

| Chloroethyl | E2 | Strong, bulky bases | 4-Vinylbenzenesulfonamide | Monomer for polymerization, Michael acceptor |

| Sulfonamide | Deprotonation/N-Alkylation | Base, then alkyl halide | N-substituted sulfonamides | Modification of biological activity, prodrug synthesis |

| Benzene Ring | SEAr | Electrophiles (e.g., HNO3/H2SO4) | Meta-substituted derivatives | Synthesis of polysubstituted benzenesulfonamides |

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to the presence of three distinct reactive sites. The chloroethyl group is the most readily accessible site for synthetic transformations, undergoing both nucleophilic substitution and elimination reactions with high efficiency. The sulfonamide group offers opportunities for N-functionalization after deprotonation, and the benzene ring can be further substituted via electrophilic aromatic substitution. A thorough understanding of the interplay between these reactive sites and the principles of chemoselectivity allows for the strategic use of this compound as a valuable building block in the synthesis of a wide range of functional molecules for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of 4-vinylbenzenesulfonyl chloride. [Link]

-

Pharmaffiliates. 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. [Link]

-

PharmaCompass. N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide. [Link]

-

ChemRxiv. 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

PubChem. 4-(2-chloroethyl)benzenesulfonic Acid. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

PubChem. N-(2-chloroethyl)benzenesulfonamide. [Link]

-

YouTube. 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]

-

Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

Sources

- 1. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 42137-88-2|N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data (NMR, IR, Mass Spec) for 4-(2-Chloroethyl)benzenesulfonamide

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for 4-(2-Chloroethyl)benzenesulfonamide could not be located.

This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of publicly available experimental data for this specific compound prevents the creation of a detailed guide as originally envisioned.

Extensive searches were conducted to find ¹H NMR, ¹³C NMR, IR, and mass spectra, including searches by chemical name, potential CAS numbers, and through publications detailing the synthesis of related sulfonamides. These efforts consistently yielded information on structurally similar but distinct compounds, such as:

-

4-(2-Aminoethyl)benzenesulfonamide: The amino analogue of the target compound.

-

N,N-Bis(2-chloroethyl)benzenesulfonamide: A related compound with two chloroethyl groups attached to the sulfonamide nitrogen.

The lack of available data for this compound itself makes it impossible to provide the detailed spectral analysis, peak assignments, and structural interpretations that are the cornerstone of a technical guide for this audience.

It is recommended that researchers requiring this information consider synthesizing the compound and performing their own spectroscopic analysis. The synthesis of similar sulfonamides is well-documented in the chemical literature and could likely be adapted for the preparation of this compound. Following synthesis, standard spectroscopic techniques would yield the necessary data for its complete characterization.

This document will be updated if and when the spectroscopic data for this compound becomes publicly available.

Review of literature on the synthesis of benzenesulfonamide compounds

The synthesis of benzenesulfonamides has evolved significantly from its reliance on the classical Hinsberg reaction. While this method remains a workhorse in organic synthesis, modern catalytic strategies have opened new avenues for creating complex and diverse sulfonamide libraries with greater efficiency and under milder conditions. The future of this field lies in the continued development of methods that minimize waste and avoid harsh reagents, with a particular focus on direct C-H functionalization and photocatalysis. These innovative approaches bypass the need for pre-functionalized starting materials, aligning with the principles of green chemistry and providing powerful tools for drug discovery and development professionals. [15][17]

References

- Organic Syntheses Procedure. Benzenesulfonyl chloride.

- Nuomeng Chemical. (2025). How is Benzene Sulfonyl Chloride synthesized?. Blog.

- Wikipedia. Benzenesulfonyl chloride.

- Rathod, C.P. et al. (2013). SYNTHESIS OF NOVEL BENZENESULPHOMIDE DERIVATIVES AND BIOLOGICAL EVALUATION: A REVIEW. International Ayurvedic Medical Journal.

- PrepChem.com. Preparation of benzene sulfonyl chloride.

- Chemwin. Production method and process flow of benzene sulfonyl chloride.

- Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis.

- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

- Organic Letters. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.

- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

- ResearchGate. Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides.

- PrepChem.com. Synthesis of benzene-sulfonamide.

- Google Patents. Process for the preparation of benzene sulfonamides.

- National Institutes of Health (NIH). (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.

- National Institutes of Health (NIH). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- Wikipedia. Hinsberg reaction.

- Chemistry LibreTexts. (2023). Amine Reactions.

- Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.

- Organic Letters. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides.

- Google Patents. Method for synthesizing benzene sulfonamide compounds.

- Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.

- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- National Institutes of Health (NIH). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

- Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.

- BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.

- BenchChem. The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.

- ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I.

Sources

- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. iajpr.com [iajpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. How is Benzene Sulfonyl Chloride synthesized? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition of 4-(2-Chloroethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its safety, shelf-life, and processability. This guide provides a comprehensive technical overview of the thermal behavior of 4-(2-Chloroethyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will explore robust methodologies for assessing its thermal stability, interpret the resulting data, and propose potential decomposition pathways. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle, store, and process this compound safely and effectively.

Introduction: The Imperative of Thermal Stability

In pharmaceutical development, understanding the thermal properties of a compound is not merely an academic exercise; it is a cornerstone of process safety and product quality. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant hazards.[1][2] Furthermore, thermal degradation can generate impurities, compromising the efficacy and safety of the final drug product. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for characterizing the thermal stability of pharmaceutical solids.[3][4] DSC measures the heat flow associated with thermal transitions, identifying melting points and exothermic or endothermic events, while TGA quantifies mass loss as a function of temperature.[3][5] For a more in-depth analysis of runaway potential, Accelerating Rate Calorimetry (ARC) is the industry's "gold standard," simulating worst-case adiabatic scenarios.[6][7]

This guide focuses on this compound, a molecule featuring a sulfonamide group and a reactive chloroethyl side chain. This combination of functional groups necessitates a thorough evaluation of its thermal behavior.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds.

-

Molecular Formula: C₈H₁₀ClNO₂S

-

Structure: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a 2-chloroethyl group (-CH₂CH₂Cl).

-

Reactivity: The chloroethyl group is a potential leaving group, and the sulfonamide moiety can also participate in decomposition reactions, particularly at elevated temperatures. Heating benzenesulfonamide derivatives to decomposition may release toxic oxides of carbon, nitrogen, and sulfur.[8]

A Multi-Tiered Strategy for Thermal Hazard Assessment

A systematic approach is crucial for comprehensively evaluating the thermal stability of this compound. The following workflow outlines a logical progression from initial screening to in-depth hazard analysis.

Caption: Experimental workflow for thermal hazard assessment.

Experimental Methodologies

The following protocols are foundational for assessing the thermal stability of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

DSC is a primary screening tool to detect thermal events like melting and decomposition.[3][9] It provides critical data on the onset temperature of decomposition and the associated energy release.

Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Accurately weigh 1-3 mg of this compound into a vented aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

TGA is used to quantify the mass loss of a sample as it is heated, indicating the temperatures at which decomposition and volatilization occur.[10]

Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the sample mass as a function of temperature.

-

Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different stages.

Accelerating Rate Calorimetry (ARC)

If a significant exotherm is detected by DSC, ARC testing is essential to model a worst-case thermal runaway scenario under adiabatic conditions.[1][6] This technique provides critical data for process safety design, such as time-to-maximum-rate (TMR) and adiabatic temperature rise.[2][11]

Protocol:

-

Weigh a known quantity of the sample (1-6 g) into a suitable metallic sample bomb (e.g., titanium or stainless steel).[6]

-

Place the bomb, fitted with temperature and pressure sensors, inside the adiabatic calorimeter.

-

Initiate a "Heat-Wait-Search" (HWS) sequence. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for a self-heating rate exceeding a set sensitivity threshold (e.g., 0.02 °C/min).[6]

-

Once an exotherm is detected, the instrument switches to adiabatic mode, matching the surrounding temperature to the sample temperature to prevent heat loss.

-

The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Analyze the data to determine key safety parameters, including the onset temperature, adiabatic temperature rise (ΔTad), and time to maximum rate (TMR).[2]

Data Interpretation and Proposed Decomposition Pathways

While specific experimental data for this compound is not publicly available, we can hypothesize its decomposition based on the known behavior of sulfonamides and chloroalkanes.

Expected Thermal Events:

-

Melting: An endothermic peak observed in the DSC thermogram prior to any significant decomposition.

-

Decomposition: An exothermic peak in the DSC thermogram, likely accompanied by significant mass loss in the TGA curve. Studies on various sulfonamides show thermal decomposition occurs at elevated temperatures.[5][12]

Proposed Decomposition Pathway: The decomposition is likely to be complex, involving multiple steps. The weakest bonds are expected to cleave first at lower temperatures.

-

Initial Step - Cleavage of the C-Cl bond: The chloroethyl group is a likely initiation point, potentially leading to the formation of a carbocation or elimination of HCl.

-

Second Step - S-N or S-C Bond Scission: At higher temperatures, the sulfonamide moiety will decompose. Scission of the S-N bond or the S-C (aromatic) bond can occur. Thermal degradation of aromatic poly(ether sulfone)s involves the scission of diphenyl sulfone and diphenyl ether groups.[13]

-

Fragmentation and Gas Evolution: These initial cleavages would lead to the formation of smaller, volatile fragments. Expected gaseous byproducts could include sulfur dioxide (SO₂), hydrogen chloride (HCl), and various organic fragments.[13] The evolution of SO₂ is a common feature in the thermal degradation of sulfonic acid salts.[14]

Caption: Plausible decomposition pathways for this compound.

Data Summary and Safety Recommendations

The following table summarizes the key parameters that should be determined through the experimental work described.

| Parameter | Analytical Technique | Significance |

| Melting Point (Tₘ) | DSC | Provides information on purity and crystalline form.[9] |

| Decomposition Onset (Tₒ) | DSC, TGA, ARC | The temperature at which decomposition begins; a critical safe handling limit.[2] |

| Enthalpy of Decomposition (ΔHₔ) | DSC | Quantifies the energy released during decomposition. |

| Mass Loss (%) | TGA | Indicates the extent of volatilization and char formation.[15] |

| Adiabatic Temperature Rise (ΔTₐₔ) | ARC | Predicts the maximum temperature rise in a runaway scenario.[2] |

| Time to Maximum Rate (TMR) | ARC | Indicates the time available for intervention after an exotherm starts.[11] |

Safety and Handling Recommendations:

-

Storage: Based on the stability data, store the compound in a cool, dry, well-ventilated area, away from heat sources and incompatible substances like strong oxidizing agents.[8][16]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if dust is generated.[17][18] Ensure adequate ventilation to keep airborne concentrations low.[16]

-

Process Safety: The thermal stability data, particularly from ARC, should be used to define safe operating limits for any process involving heating this compound. This includes setting maximum temperatures, ensuring adequate cooling capacity, and designing emergency relief systems.[2]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for ensuring safety and developing robust manufacturing processes. The multi-tiered analytical approach outlined in this guide, combining DSC, TGA, and ARC, provides a comprehensive framework for characterizing its thermal hazards. By carefully determining key safety parameters and understanding potential decomposition pathways, researchers and drug development professionals can mitigate risks and ensure the safe handling and processing of this important pharmaceutical intermediate.

References

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 17, 2026, from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 17, 2026, from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 17, 2026, from [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved January 17, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 17, 2026, from [Link]

-

Impact Analytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved January 17, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved January 17, 2026, from [Link]

-

Khattab, F. I., Hassan, N. Y. M., & Amer, M. M. (2005). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 22(1). Retrieved from [Link]

-

ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved January 17, 2026, from [Link]

-

Vlasak, J., & Ondrejcek, F. (2014). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate. Retrieved from [Link]

-

AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides. Retrieved January 17, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Retrieved January 17, 2026, from [Link]

-

Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-. Retrieved from [Link]

-

Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved January 17, 2026, from [Link]

- Thermo Fisher Scientific. (2025). 4-(2-Aminoethyl)benzenesulfonamide Safety Data Sheet. Retrieved from a generic SDS for a similar compound.

-

Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved January 17, 2026, from [Link]

-

Foti, S., Giuffrida, M., & Maravigna, P. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Retrieved from [Link]

-

Erickson, K. L., & Behrens, R. (1996). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Retrieved from [Link]

Sources

- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 2. belmontscientific.com [belmontscientific.com]

- 3. quercus.be [quercus.be]

- 4. resolvemass.ca [resolvemass.ca]

- 5. akjournals.com [akjournals.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. lanxess.com [lanxess.com]

- 9. tainstruments.com [tainstruments.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 12. akjournals.com [akjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. researchgate.net [researchgate.net]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Early Discovery and History of 4-(2-Chloroethyl)benzenesulfonamide

Historical Context: The Dawn of the Sulfonamide Era

The story of benzenesulfonamide derivatives is intrinsically linked to the revolutionary discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's Nobel Prize-winning work with Prontosil, a sulfonamide-containing dye, revealed its remarkable antibacterial properties.[1] It was subsequently discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide.[1] This groundbreaking finding ignited a fervent period of research and development, often termed the "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in a quest for enhanced therapeutic efficacy and a broader spectrum of activity.[2]

Early research primarily focused on modifications of the sulfonamide group and the aromatic ring to improve antibacterial action and pharmacokinetic properties. The versatility of the benzenesulfonamide scaffold, however, soon led to its exploration in other therapeutic areas, including diuretics, anticonvulsants, and later, as carbonic anhydrase inhibitors.[1][3] It is within this dynamic and exploratory chemical landscape that the synthesis of functionalized benzenesulfonamides like 4-(2-Chloroethyl)benzenesulfonamide would have been a logical step for medicinal chemists. The introduction of a reactive chloroethyl group would have been of interest for its potential as a chemical intermediate for further derivatization or as a pharmacologically active moiety in its own right.

Plausible Early Synthesis of this compound

The early synthesis of this compound would have likely followed a multi-step pathway, leveraging established reactions from the period. A probable starting material would be 2-phenylethanol, which is commercially available and relatively inexpensive. The following protocol outlines a plausible and chemically sound early synthetic route.

Experimental Protocol: A Representative Early Synthesis

Step 1: Chlorosulfonation of 2-Phenylethanol

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Carefully charge the flask with chlorosulfonic acid (3 molar equivalents).

-

Begin vigorous stirring and slowly add 2-phenylethanol (1 molar equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

-

Very cautiously, pour the reaction mixture onto crushed ice with stirring.

-

The resulting precipitate, 4-(2-hydroxyethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of chloroform and petroleum ether.

Step 2: Amination of 4-(2-Hydroxyethyl)benzenesulfonyl Chloride

-

In a well-ventilated fume hood, combine the crude 4-(2-hydroxyethyl)benzenesulfonyl chloride with an excess of concentrated aqueous ammonia in a pressure-resistant vessel.

-

Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, carefully vent the vessel to release any excess ammonia pressure.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product, 4-(2-hydroxyethyl)benzenesulfonamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Chlorination of 4-(2-Hydroxyethyl)benzenesulfonamide

-

Suspend the 4-(2-hydroxyethyl)benzenesulfonamide in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add thionyl chloride (1.5-2 molar equivalents) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Allow the mixture to cool to room temperature and then carefully pour it into ice water to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Sources

Methodological & Application

Application Notes & Protocols: Recrystallization Techniques for the Purification of 4-(2-Chloroethyl)benzenesulfonamide

Introduction: The Critical Role of Purity

4-(2-Chloroethyl)benzenesulfonamide is a key building block in the synthesis of a variety of target molecules within the pharmaceutical and agrochemical sectors. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, leading to lower yields, complex purification challenges, and potentially impacting the safety and efficacy of the final active ingredient. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a selected solvent system to achieve significant purification, often resulting in a highly crystalline final product.

This guide provides a comprehensive overview and detailed protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals to establish a robust and efficient purification workflow.

The Principle of Recrystallization

Recrystallization is a purification process based on the principle of differential solubility.[1] The core concept involves dissolving the impure, or "crude," solid material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The soluble impurities, ideally, remain in the cooled solvent, known as the mother liquor, and are separated from the pure crystals by filtration.[1] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.

Pre-Recrystallization: Strategy and Solvent Selection

A successful recrystallization begins with a thorough understanding of the crude material and a logical approach to solvent selection.

Initial Assessment of Crude Material

Before attempting purification, it is crucial to have a baseline understanding of the crude product's purity.

-

Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude material. The presence of multiple spots indicates impurities.[2]

-

Melting Point Analysis: Crude solids typically melt over a broad temperature range and at a lower temperature than the pure compound. This initial measurement will serve as a benchmark for assessing the success of the purification.

-

Potential Impurities: Based on common synthetic routes, potential impurities can include unreacted starting materials, isomeric byproducts (e.g., 2- or 3-substituted analogues), and residual reagents or solvents from the preceding reaction.[3]

The Art and Science of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at high temperatures and low solubility at low temperatures.[4] This ensures minimal product loss in the mother liquor upon cooling.

Two primary methods are employed:

-

Single-Solvent Recrystallization: The most straightforward method, where the compound is highly soluble in the hot solvent and poorly soluble in the same solvent when cold.[4]

-

Solvent/Anti-Solvent Recrystallization: Used when a suitable single solvent cannot be found. This involves dissolving the compound in a "good" solvent (in which it is highly soluble at room temperature) and then slowly adding a miscible "anti-solvent" (in which the compound is insoluble) to induce crystallization.[4]

The following decision tree provides a logical workflow for selecting an appropriate solvent system.

Caption: A decision tree to guide the selection of a suitable crystallization solvent.[4]

Table 1: Potential Solvents for Screening this compound

| Solvent Class | Example Solvents | Rationale & Expected Behavior |

| Alcohols | Isopropanol, Ethanol, Methanol | Sulfonamides often exhibit good solubility in hot alcohols and lower solubility upon cooling. Aqueous alcohol solutions (e.g., 70% isopropanol) can be highly effective.[5] |

| Water | H₂O | As a polar molecule, water may be a suitable solvent or anti-solvent, depending on the overall polarity of the crude material. |

| Ketones | Acetone | A strong polar aprotic solvent; may be a good "solvent" in a solvent/anti-solvent pair. Benzenesulfonamides show high solubility in ketones.[6] |

| Esters | Ethyl Acetate | Medium polarity solvent, often used in chromatography, can be effective for recrystallization. |

| Aromatic | Toluene | A non-polar solvent, useful for removing non-polar impurities or as an anti-solvent with a more polar solvent. |

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (e.g., with Aqueous Isopropanol)

This method is ideal if a solvent with a steep solubility-temperature gradient is identified. A 70% isopropanol-water solution is often a good starting point for sulfonamides.[5][7]

-

Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 70% isopropanol) and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the recovery yield.[4]

-

Decolorization (Optional): If the solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[7]

-

Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[4]

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the product's solubility and maximize crystal formation.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the pure product crystals.[4]

-

Drying: Dry the crystals in a vacuum oven at a suitable temperature or air-dry on the filter paper until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is used when the compound is too soluble in all common solvents, even when cold.

-

Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) in an Erlenmeyer flask.

-

Addition of Anti-Solvent: With constant swirling, slowly add the "anti-solvent" (e.g., water or toluene) dropwise. Causality: The anti-solvent reduces the overall solvating power of the system, decreasing the product's solubility.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation indicates that the solution is now saturated.[4] If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.

-

Crystal Growth & Isolation: Set the flask aside, undisturbed, to allow crystals to form and grow. The subsequent steps of maximizing yield, isolation, washing (using a solvent mixture with a higher proportion of the anti-solvent), and drying are the same as in Protocol 1.

Post-Recrystallization Analysis: Validating Purity

After recrystallization, it is essential to confirm the increase in purity and determine the process yield.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Principle | Information Obtained |

| Melting Point | Measures the temperature range over which a solid melts. | Pure crystalline solids exhibit a sharp melting point. An increase in melting point and a narrowing of the range post-recrystallization indicate higher purity.[4] |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Provides quantitative purity data (% purity) by comparing the peak area of the main compound to the area of impurity peaks.[2] |

| TLC | Separation based on differential adsorption on an adsorbent material. | A qualitative check. The purified sample should ideally show a single spot, with impurity spots from the crude material being absent or significantly diminished.[8] |

| NMR/IR Spectroscopy | Analysis of molecular structure based on nuclear spin or molecular vibrations. | Confirms the chemical structure of the product and can reveal the presence of impurities if their signals do not overlap with the product's signals.[4][9] |

Yield Calculation: The efficiency of the recrystallization is assessed by calculating the percent recovery: Percent Recovery (%) = (Mass of Pure, Dry Product / Mass of Crude Product) x 100

Overall Purification Workflow

The following diagram outlines the complete workflow from crude material analysis to the final, purified product.

Caption: Generalized workflow for the recrystallization of this compound.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask.- Add a seed crystal of the pure compound. |

| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated or cooled too quickly. | - Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent. |

| Low recovery/yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling before filtration. | - Use the minimum amount of hot solvent necessary.- Ensure filtration apparatus is pre-heated.- Cool the flask in an ice bath before filtering to maximize precipitation.[4] |

| Poor purity in final product | - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Ensure crystals are washed with fresh, ice-cold solvent on the filter. |

References

- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

- Kubik, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.

- Vliet, E. B. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A. Google Patents.

- Slideshare. (n.d.). Analysis of sulfonamides.

- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

- Unknown Source. (n.d.). Re-crystallization experiments.

- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.

- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization.

- BenchChem. (2025). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process | MDPI [mdpi.com]

Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 4-(2-Chloroethyl)benzenesulfonamide

**Abstract

This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(2-Chloroethyl)benzenesulfonamide purity. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from initial parameter selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The developed isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine purity testing and stability studies.

Introduction and Scientific Rationale

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to quantify the main component and separate it from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide eschews a one-size-fits-all template, instead following a logical, science-driven workflow that begins with understanding the analyte's properties and culminates in a fully validated, stability-indicating method. The core principle is to develop a method that is not only precise and accurate but also specific enough to distinguish the main analyte from its potential degradants, a requirement for stability studies as outlined in ICH guidelines.[2]

Analyte Physicochemical Profile

Understanding the analyte's properties is the foundation of logical method development.

-

Chemical Structure:

-

Molecular Formula: C₈H₁₀ClNO₂S[3]

-

Molecular Weight: 219.69 g/mol [3]

-

Key Features for HPLC:

-

Aromatic Ring: The benzene ring provides strong chromophoric properties, making UV detection a suitable choice. Aromatic compounds are well-retained on reversed-phase columns.[4][5]

-

Sulfonamide Group: This polar functional group can interact with residual silanols on the stationary phase and influences solubility in the mobile phase.

-

Chloroethyl Group: This adds to the molecule's hydrophobicity.

-

Based on this structure, this compound is a molecule of intermediate polarity. This profile makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

HPLC Method Development Strategy

The development process is a systematic approach to finding the optimal conditions for separation. It involves selecting initial parameters based on the analyte's chemistry and then refining them through experimentation.

Initial Parameter Selection (The "Why")

-

Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is selected.

-

Rationale: The analyte's significant non-polar character (benzene ring, ethyl chain) ensures strong retention on a non-polar stationary phase, which is the cornerstone of RP-HPLC.[6] This mode is versatile, reproducible, and suitable for a wide range of moderately polar to non-polar compounds.

-

-

Stationary Phase (Column): C18 (Octadecylsilane) column, 4.6 x 150 mm, 5 µm particle size.

-

Rationale: C18 is the most common and retentive reversed-phase packing, offering robust hydrophobic interactions with the analyte's aromatic ring.[4][6] A 150 mm length provides a good balance between resolution and run time, while 5 µm particles offer good efficiency without the high backpressure of smaller particles.

-

-

Mobile Phase: Acetonitrile (ACN) and Water with a pH modifier.

-

Rationale: ACN is a preferred organic modifier due to its low viscosity and UV transparency. Water is the weak solvent in RP-HPLC. A buffer or acid (e.g., 0.1% phosphoric acid or formic acid) is added to control the ionization of the sulfonamide group and any acidic or basic impurities, ensuring consistent retention times and sharp peak shapes.[7][8]

-

-

Detection: UV detector set at a wavelength of 230 nm.

-

Rationale: The benzenesulfonamide moiety is expected to have a strong UV absorbance. A preliminary scan of the analyte in the mobile phase would confirm the absorbance maximum (λmax). A wavelength like 230 nm is often a good starting point for substituted benzene rings, providing high sensitivity.

-

-

Temperature: 30 °C.

-

Rationale: A constant, slightly elevated column temperature reduces mobile phase viscosity (lowering backpressure) and improves efficiency. Maintaining a consistent temperature is crucial for reproducible retention times.

-

Optimization Workflow

The initial conditions are a starting point. The following workflow is used to optimize the separation.

Forced Degradation Studies

To establish that the method is stability-indicating, forced degradation studies are essential.[9][10] These studies intentionally stress the analyte to produce potential degradation products and prove the method can separate them from the parent peak.[2][11][12]

Protocol for Forced Degradation:

-

Prepare a stock solution of this compound at ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution (solid and in solution) at 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

-

Analyze all stressed samples, along with a non-degraded control, using the optimized HPLC method. The goal is to achieve baseline resolution (Rs > 1.5) between the main peak and all degradation products.

Detailed Protocol: Final Optimized HPLC Method

This section outlines the final, optimized parameters for the purity analysis.

| Parameter | Condition |

| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Mobile Phase |

Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

To prepare the aqueous component, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

-

The final mobile phase is prepared by mixing 550 mL of Acetonitrile with 450 mL of the 0.1% phosphoric acid solution.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Sample Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Method Validation Protocol

The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[13][14][15] Validation demonstrates the method's performance and reliability.[16]

Sources

- 1. <621> CHROMATOGRAPHY [drugfuture.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-chloroethyl)benzenesulfonamide | C8H10ClNO2S | CID 4562550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pp.bme.hu [pp.bme.hu]

- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 6. youtube.com [youtube.com]

- 7. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]